molecular formula C11H12O2S B8412483 6-methoxy-8-methyl-2H-[1]benzothiopyran-4-one

6-methoxy-8-methyl-2H-[1]benzothiopyran-4-one

Cat. No. B8412483
M. Wt: 208.28 g/mol
InChI Key: GYYMNVMAADKWET-UHFFFAOYSA-N
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Patent
US04666916

Procedure details

A solution of 21.1 g 3-[(2-methyl-4-methoxyphenyl)thio]propanoic acid and 160 g polyphosphoric ester in 150 ml CHCl3 is refluxed for 45 min. To the cooled reaction mixture is added 200 ml 0.5 N NaOH. The organic phase is separated and the aqueous phase is extracted with 100 ml CHCl3. The combined organic extracts are dried over Na2SO4, filtered, concentrated under reduced pressure and flash chromatrographed with ethyl acetate/hexane (8:92) to yield 6-methoxy-8-methyl-2H-[1]benzothiopyran-4-one.
Quantity
21.1 g
Type
reactant
Reaction Step One
[Compound]
Name
ester
Quantity
160 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([O:8][CH3:9])[CH:5]=[CH:4][C:3]=1[S:10][CH2:11][CH2:12][C:13]([OH:15])=O.[OH-].[Na+]>C(Cl)(Cl)Cl>[CH3:9][O:8][C:6]1[CH:7]=[C:2]([CH3:1])[C:3]2[S:10][CH2:11][CH2:12][C:13](=[O:15])[C:4]=2[CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
21.1 g
Type
reactant
Smiles
CC1=C(C=CC(=C1)OC)SCCC(=O)O
Name
ester
Quantity
160 g
Type
reactant
Smiles
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To the cooled reaction mixture
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with 100 ml CHCl3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts are dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure and flash

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C2=C(C(CCS2)=O)C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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